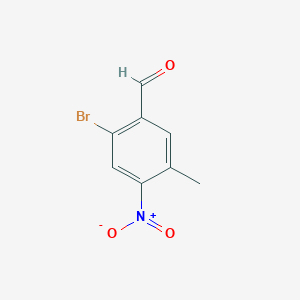

2-Bromo-5-methyl-4-nitrobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6BrNO3 |

|---|---|

Molekulargewicht |

244.04 g/mol |

IUPAC-Name |

2-bromo-5-methyl-4-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3 |

InChI-Schlüssel |

VFXPVIZJERUFOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)C=O |

Herkunft des Produkts |

United States |

Polyfunctional Scaffold Engineering: A Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-methyl-4-nitrobenzaldehyde

As drug discovery and advanced materials science increasingly rely on highly functionalized aromatic building blocks, the strategic selection of synthetic intermediates becomes paramount. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 1807208-49-6) stands out as a masterclass in orthogonal reactivity[1][2].

Unlike simpler aromatic rings, this molecule features four distinct substituents—an electrophilic aldehyde, a cross-coupling-ready bromide, a reducible nitro group, and a sterically modulating methyl group. This whitepaper provides an in-depth, mechanistic analysis of its physicochemical properties, structural topography, and self-validating synthetic workflows.

Physicochemical Profiling and Structural Topography

Understanding the physical properties of 2-Bromo-5-methyl-4-nitrobenzaldehyde is the first step in predicting its behavior in complex reaction matrices. The molecule (Molecular Weight: 244.04 g/mol ) is a halogenated aromatic aldehyde that exists as a solid under standard conditions[3][4].

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-Bromo-5-methyl-4-nitrobenzaldehyde | [3] |

| CAS Registry Number | 1807208-49-6 | [1][2] |

| Molecular Formula | C8H6BrNO3 | [3][4] |

| Molecular Weight | 244.04 g/mol | [3][4] |

| Density (Predicted) | 1.678 g/cm³ | [5] |

| Boiling Point (Predicted) | 303.3 °C – 342.4 °C | [4][5] |

Electronic and Steric Causality

The reactivity of this compound is governed by a profound "push-pull" electronic topography. The nitro group at the C4 position is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects[3]. This creates a highly electron-deficient aromatic core. The aldehyde at C1 further depletes electron density. Conversely, the methyl group at C5 provides mild electron donation (hyperconjugation) and critical steric bulk, which can dictate the regioselectivity of incoming nucleophiles. The bromide at C2 serves as a prime leaving group, whose reactivity is significantly enhanced by the para-positioned nitro group[6][7].

Orthogonal Reactivity & Mechanistic Pathways

The true value of 2-Bromo-5-methyl-4-nitrobenzaldehyde lies in its orthogonal functional groups. An application scientist can selectively target one moiety without perturbing the others[3][6].

-

The Aldehyde Motif (-CHO): The highly polarized carbonyl carbon is primed for nucleophilic addition. It readily undergoes condensation to form imines or hydrazones, and can be selectively oxidized to a carboxylic acid or reduced to a benzyl alcohol[3][6].

-

The Aryl Bromide Handle (-Br): The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][7].

-

The Nitro Group (-NO2): The nitro group acts as a masked amine. Through chemoselective reduction, it can be converted into an aniline derivative, unlocking subsequent amidation or heterocycle-forming pathways[3][6].

Orthogonal reactivity map of 2-bromo-5-methyl-4-nitrobenzaldehyde functional groups.

Synthetic Methodologies

The synthesis of this compound requires strict regiocontrol to ensure the correct substitution pattern. Two primary industrial and laboratory routes are utilized[6]:

-

Route A (Nitration): Electrophilic aromatic nitration of 2-bromo-5-methylbenzaldehyde using a concentrated nitric/sulfuric acid mixture. The existing bromo and methyl groups direct the incoming nitro group to the C4 position[6].

-

Route B (Bromination): Regioselective bromination of 4-nitro-5-methylbenzaldehyde using elemental bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst[6].

Primary synthetic routes via selective nitration or bromination pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt the methodology.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C2-bromide while leaving the aldehyde and nitro groups intact[3][7].

Causality & Design: The electron-withdrawing nature of the para-nitro group significantly accelerates the oxidative addition of the palladium(0) species into the C-Br bond. However, this electronic depletion makes the resulting Pd(II) intermediate susceptible to premature protodeboronation. To counteract this, we utilize Pd(dppf)Cl2 ; the bidentate dppf ligand enforces a cis-geometry that accelerates transmetalation and reductive elimination, while its steric bulk prevents unwanted side reactions. A mild base ( K3PO4 ) is deliberately chosen over strong bases (like NaOH) to prevent base-catalyzed aldol condensation or Cannizzaro disproportionation of the unprotected aldehyde[7].

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

-

Solvent & Degassing: Add a solvent mixture of Toluene/ H2O (4:1 v/v). Self-Validation Step: Sparge the mixture with Argon for exactly 15 minutes. The removal of O2 is critical to prevent the oxidation of the active Pd(0) catalyst.

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.

-

Reaction: Heat the mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction typically reaches completion within 4–6 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , concentrate, and purify via flash chromatography.

Protocol 2: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the C4-nitro group to a primary amine without cleaving the C-Br bond or reducing the aldehyde[3][6].

Causality & Design: Standard catalytic hydrogenation (e.g., H2 over Pd/C) is strictly contraindicated here due to the high risk of concurrent hydrodehalogenation (loss of the bromine atom) and reduction of the aldehyde to a primary alcohol. To achieve strict chemoselectivity, a modified Béchamp reduction using Iron powder and Ammonium Chloride ( NH4Cl ) is employed. The mild, slightly acidic aqueous conditions selectively reduce the nitro group via single-electron transfer mechanisms, leaving both the aryl bromide and the electrophilic carbonyl completely intact[3].

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).

-

Reagent Addition: Add Iron powder (5.0 equiv, 325 mesh) and NH4Cl (5.0 equiv). Note: The high surface area of 325 mesh Iron is critical for efficient electron transfer.

-

Reflux: Heat the suspension to 75 °C with vigorous stirring.

-

In-Process Control: Monitor strictly via TLC every 30 minutes. Self-Validation Step: The reaction must be quenched immediately upon consumption of the starting material to prevent over-reduction or polymerization of the resulting amino-aldehyde.

-

Filtration & Extraction: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol. Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO3 , dry, and evaporate to yield 4-amino-2-bromo-5-methylbenzaldehyde[3].

References

Sources

- 1. CAS:58579-54-7, 2-溴-6-硝基苄溴-毕得医药 [bidepharm.com]

- 2. Benzaldehyde, 2-bromo-5-methyl-4-nitro- CAS#: 1807208-49-6 [m.chemicalbook.com]

- 3. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]

- 4. 2-bromo-5-methyl-4-nitrobenzaldehyde , 95%+ , 1805032-48-7 - CookeChem [cookechem.com]

- 5. Benzaldehyde, 2-bromo-5-methyl-4-nitro- CAS#: 1807208-49-6 [m.chemicalbook.com]

- 6. evitachem.com [evitachem.com]

- 7. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]

A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-5-methyl-4-nitrobenzaldehyde

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

2-Bromo-5-methyl-4-nitrobenzaldehyde is an aromatic compound of significant interest in medicinal chemistry and materials science. Its multifunctional nature, featuring a reactive aldehyde group, a bromine atom, and a nitro group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is of paramount importance as it governs many of the material's bulk properties, including solubility, stability, and bioavailability. A thorough understanding of the crystal structure is therefore a critical aspect of drug development and materials engineering.[1][2][3]

This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde using single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies and the interpretation of the resulting data. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this guide will delineate the complete workflow for its determination and provide an expert analysis of its anticipated structural features based on known chemical principles and data from analogous compounds.

Methodology: From Crystal Growth to Structural Refinement

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.

I. Single Crystal Growth

The prerequisite for any single-crystal X-ray diffraction study is the availability of a well-ordered single crystal of suitable size (typically 0.1-0.3 mm in each dimension). For an organic compound like 2-Bromo-5-methyl-4-nitrobenzaldehyde, several common crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of larger single crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The choice of solvent and crystallization method is often empirical and may require screening of various conditions to obtain crystals of diffraction quality.

II. Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][5]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

-

Data Collection Temperature: The crystal is cooled to a low temperature, typically 100 K, using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and more precise structural data.[4]

-

Diffractometer and Radiation Source: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[6] A monochromatic X-ray source, such as a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray tube, is used.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. A typical data collection strategy involves collecting several runs of frames at different crystal orientations to ensure a complete and redundant dataset is obtained.

Caption: Experimental workflow for crystal structure determination.

III. Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of diffraction spots, is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, the bromine atom).

-

Model Building and Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[7] The quality of the final model is assessed by the R-factor, with a value below 5% indicating a well-refined structure.

Anticipated Crystal Structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde

Based on the known structures of similar aromatic aldehydes, we can predict the likely structural features of 2-Bromo-5-methyl-4-nitrobenzaldehyde.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 2-Bromo-5-methyl-4-nitrobenzaldehyde, based on typical values for small organic molecules.

| Parameter | Anticipated Value |

| Chemical Formula | C₈H₆BrNO₃ |

| Formula Weight | 244.04 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 5.0 - 8.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 900 - 1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.7 - 1.9 |

| Absorption Coefficient (mm⁻¹) | 4.0 - 5.0 |

| F(000) | 480 |

| Final R indices [I > 2σ(I)] | R₁ = 0.03 - 0.05 |

| wR₂ (all data) | 0.08 - 0.12 |

Molecular Structure

The molecule is expected to be largely planar, with the aldehyde, bromo, methyl, and nitro substituents attached to the benzene ring. Some minor twisting of the aldehyde and nitro groups out of the plane of the aromatic ring is anticipated due to steric hindrance and electronic effects.

Caption: Molecular structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a variety of non-covalent interactions. For 2-Bromo-5-methyl-4-nitrobenzaldehyde, the following interactions are likely to be significant:

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming interactions with the electronegative oxygen atoms of the nitro or aldehyde groups of neighboring molecules (C-Br···O).[8][9][10][11] This type of interaction is a powerful tool in crystal engineering for directing the assembly of molecules.[12]

-

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the methyl group or the aromatic ring and the oxygen atoms of the nitro and aldehyde groups are also expected to contribute to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion: The Value of Structural Insight

A detailed understanding of the crystal structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde is crucial for its effective utilization in research and development. Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement, offering invaluable insights into the molecule's conformation and the intermolecular interactions that govern its solid-state properties. This knowledge is fundamental for controlling polymorphism, optimizing formulation strategies, and ultimately, for the rational design of new drugs and materials.[2][13][14][15]

References

-

Brammer, L., Bruton, E. A., & Sherwood, P. (2001). Halogen Bonds in Inorganic Crystal Design. Crystal Growth & Design, 1(4), 277-290. Available from: [Link]

-

Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. Available from: [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79, a117. Available from: [Link]

-

Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C362. Available from: [Link]

-

OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

-

van der Veen, M. A., & De Feyter, S. (2013). Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Chemical Society Reviews, 42(22), 8764-8778. Available from: [Link]

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. AP Chemistry Unit 12 Review. Available from: [Link]

-

Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. International Journal of Medical and Pharmaceutical Case Reports, 15(3), 24-31. Available from: [Link]

-

Rissanen, K. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. Available from: [Link]

-

Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]

-

Clegg, W. (1981). Crystal Structure Determination: A Critical View. Chemical Society Reviews, 10(2), 207-220. Available from: [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available from: [Link]

-

Harris, K. D. M., & Tremayne, M. (1996). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 8(11), 2554-2570. Available from: [Link]

-

Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Available from: [Link]

-

Flippen-Anderson, J. L. (2004). The role of crystallography in drug design. Current Medicinal Chemistry, 11(7), 781-790. Available from: [Link]

-

University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

-

Gavezzotti, A. (2017). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals, 7(4), 103. Available from: [Link]

-

Wienen-claassen, B. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available from: [Link]

-

Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available from: [Link]

-

NextSDS. (n.d.). 2-Bromo-4-methyl-5-nitrobenzaldehyde — Chemical Substance Information. Available from: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available from: [Link]

-

PubChem. (2025). 2-Bromo-5-methylbenzaldehyde. Available from: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. uh.edu [uh.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Halogen Bonding in Crystal Engineering | IntechOpen [intechopen.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. zienjournals.com [zienjournals.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. drugtargetreview.com [drugtargetreview.com]

Thermodynamic stability and melting point of 2-Bromo-5-methyl-4-nitrobenzaldehyde

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Bromo-5-methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Characterization

2-Bromo-5-methyl-4-nitrobenzaldehyde is a multifaceted aromatic aldehyde, integrating an aldehyde, a bromo substituent, and a nitro group on a benzene ring.[1] Such a combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] The characterization of its physicochemical properties is a foundational step in the drug discovery and development process.[2][3] Properties like melting point and thermodynamic stability are not mere data points; they are critical indicators that dictate:

-

Purity Assessment: A sharp and defined melting point is a primary indicator of a compound's purity.[4]

-

Formulation Development: Understanding the thermal behavior of a compound is essential for designing stable and effective drug formulations.[5][6]

-

Process Chemistry: Knowledge of thermal stability informs safe and efficient manufacturing, drying, and milling processes.[7]

-

Shelf-Life and Storage: Thermodynamic stability data are crucial for determining appropriate storage conditions and predicting the shelf-life of both the API and the final drug product.[5][8]

-

Bioavailability: The solid-state properties of an API, including its crystalline form (polymorphism), can significantly impact its solubility and, consequently, its bioavailability.[7]

This guide will provide the necessary theoretical grounding and practical protocols to empower researchers to thoroughly characterize 2-Bromo-5-methyl-4-nitrobenzaldehyde.

Synthesis, Purity, and the Challenge of Polymorphism

The method of synthesis can significantly impact the purity and solid-state form of the final compound, which in turn affects its melting point and stability. 2-Bromo-5-methyl-4-nitrobenzaldehyde can be synthesized through methods such as the nitration of 2-bromo-5-methylbenzaldehyde or the bromination of 4-nitro-5-methylbenzaldehyde.[9] Another potential route involves the oxidation of the corresponding toluene derivative, for instance, using chromium(VI) oxide, although this method can be associated with low yields.[1][9]

It is crucial to recognize that organic compounds can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[10] These polymorphs are chemically identical but differ in their crystal lattice arrangements.[10] This difference in crystal packing can lead to variations in physical properties, including:

Therefore, any thermal analysis must consider the possibility of polymorphism. Different synthesis or purification conditions (e.g., solvent, temperature, rate of cooling) can yield different polymorphs.[13] A comprehensive polymorph screen is often a critical step in early drug development to identify the most stable form for further development.[11]

Melting Point Determination: A Measure of Purity and Identity

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range of 1-2°C.[14] The presence of impurities typically causes a depression and broadening of the melting range.[4]

Factors Influencing the Melting Point of Substituted Benzaldehydes

The melting point of a molecule like 2-Bromo-5-methyl-4-nitrobenzaldehyde is influenced by several factors related to its structure:

-

Intermolecular Forces: The presence of a polar carbonyl group in aldehydes and ketones leads to dipole-dipole interactions, resulting in higher boiling and melting points compared to nonpolar hydrocarbons of similar size.[15][16][17]

-

Molecular Weight: Generally, melting points increase with molecular mass within a homologous series due to stronger London dispersion forces.[16]

-

Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice significantly affects its melting point. More symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and higher melting points.[18]

-

Substituent Effects: The nature and position of substituents on the benzene ring play a crucial role. The nitro group is strongly electron-withdrawing and can participate in significant dipole-dipole interactions. The bromine atom adds to the molecular weight and polarity. Intermolecular hydrogen bonding, if possible, can dramatically increase the melting point.[19]

While the exact melting point of 2-Bromo-5-methyl-4-nitrobenzaldehyde is not documented, we can look at similar structures for an expected range:

| Compound | Melting Point (°C) |

| 4-Bromo-3-nitrobenzaldehyde | 104-108 |

| 3-Bromo-5-nitrobenzaldehyde | 101-106 |

| 4-Bromobenzaldehyde | 58-60 |

| 2-Nitrobenzaldehyde | 42-44 |

| 4-Nitrobenzaldehyde | 103-106 |

This table presents data for structurally related compounds to provide a scientifically grounded estimation of the potential melting range for 2-Bromo-5-methyl-4-nitrobenzaldehyde.[20][21][22]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).

Objective: To determine the melting point range of a sample of 2-Bromo-5-methyl-4-nitrobenzaldehyde.

Materials:

-

Sample of 2-Bromo-5-methyl-4-nitrobenzaldehyde

-

Melting point capillary tubes (closed at one end)

-

Digital melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[4]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube. Tap the closed end of the tube gently on a hard surface to compact the sample.[4][14] Alternatively, drop the tube, closed end down, through a long glass tube to pack the solid tightly.[23] The final packed sample height should be 2-3 mm.[23]

-

Initial Rapid Determination (if melting point is unknown):

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[23]

-

Place a new, freshly prepared capillary tube with the sample into the apparatus.

-

Set a slow heating rate, approximately 1-2°C per minute, starting from about 20°C below the expected melting point.[4][23] A slow heating rate is critical for ensuring thermal equilibrium and obtaining an accurate measurement.[23]

-

Record T₁: The temperature at which the first droplet of liquid appears in the sample.[23]

-

Record T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. A broad range suggests the presence of impurities.

-

Mixed Melting Point (for identity confirmation): If an authentic sample of 2-Bromo-5-methyl-4-nitrobenzaldehyde is available, a mixed melting point can confirm the identity of the synthesized material. Mix the test sample and the authentic sample in a 1:1 ratio and determine the melting point. If the melting point of the mixture is sharp and undepressed compared to the authentic sample, the two are identical. If it is depressed and broad, they are different compounds.[4][14]

Data Presentation: Melting Point

| Trial | Approximate M.P. (°C) (Fast Ramp) | T₁ (°C) (Start of Melting) | T₂ (°C) (End of Melting) | Melting Range (°C) | Observations |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| Average |

Thermodynamic Stability Assessment

Thermodynamic stability is paramount for pharmaceuticals, as it directly impacts product safety, efficacy, and shelf-life.[5] Thermal analysis techniques are essential for understanding how a compound behaves under thermal stress and for identifying potential degradation pathways.[5][8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[24] It provides quantitative information on thermal events.

Applications in this context:

-

Melting Point & Enthalpy of Fusion: Provides a highly accurate melting point (the peak of the endotherm) and the energy required to melt the sample (ΔHfus).

-

Polymorphism: Can detect solid-solid phase transitions between different polymorphs, which appear as endothermic or exothermic events prior to melting.

-

Decomposition: Exothermic events at higher temperatures can indicate thermal decomposition.

-

Purity Analysis: The shape of the melting endotherm can be used to estimate the purity of the sample.

Experimental Protocol: General DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Encapsulation: Seal the pan hermetically to prevent any loss of sample due to sublimation. For stability studies of organic materials, specialized sample containers like glass ampoules may be used to avoid interactions with the pan material.[25]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be sufficient to observe the melting and any potential decomposition, for instance, from 25°C to 350°C.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Analyze the thermogram to identify the onset temperature and peak maximum of the melting endotherm, as well as any other thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[8] It is an indispensable tool for assessing thermal stability and decomposition patterns.[8][26]

Applications in this context:

-

Decomposition Temperature: Identifies the temperature at which the compound begins to lose mass due to decomposition.

-

Volatiles Content: Can quantify the amount of residual solvent or moisture in the sample, which would be observed as a mass loss at temperatures below the decomposition point.[26][27]

-

Thermal Stability: Provides a clear profile of the material's stability over a given temperature range.[8][26]

Experimental Protocol: General TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) over a wide temperature range (e.g., 25°C to 500°C).

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant drop in mass indicates the beginning of decomposition.

Data Presentation: Thermal Analysis

DSC Data Summary

| Parameter | Value | Unit |

| Onset of Melting | °C | |

| Peak Melting Temperature (Tm) | °C | |

| Enthalpy of Fusion (ΔHfus) | J/g | |

| Onset of Decomposition | °C | |

| Other Thermal Events |

TGA Data Summary

| Parameter | Value | Unit |

| Onset of Decomposition (T_onset) | °C | |

| Temperature at 5% Mass Loss (T₅%) | °C | |

| Mass Loss due to Volatiles | % | |

| Residual Mass at 500°C | % |

Visualizing the Analytical Workflow

Diagrams can clarify the logical flow of experimental procedures. The following workflows are presented using Graphviz DOT language.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Thermal Stability Assessment using DSC and TGA.

Conclusion

While direct experimental values for the melting point and thermodynamic stability of 2-Bromo-5-methyl-4-nitrobenzaldehyde are not currently published, this guide provides a robust framework for their determination. By applying the detailed protocols for melting point analysis, DSC, and TGA, researchers can generate the critical data needed to advance the development of this compound. Understanding the interplay of molecular structure, intermolecular forces, and crystal packing is essential for interpreting these results. The methodologies outlined herein are fundamental to the physicochemical characterization of any new chemical entity, ensuring a solid foundation for subsequent stages of pharmaceutical development.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.

-

Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]

-

Physicochemical Characterization. (n.d.). Pion, Inc. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. Retrieved from [Link]

-

Polymorphism: Phase Change in Pharmaceutical Compounds. (2016, June 8). PreScouter. Retrieved from [Link]

-

Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved from [Link]

- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). MilliporeSigma.

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved from [Link]

-

Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]

-

Pharmaceutical Polymorphism Screening & Selection. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. Retrieved from [Link]

-

Advancing Approaches in Detecting Polymorphism. (2026, March 25). Pharmaceutical Technology. Retrieved from [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009, June 15). PubMed. Retrieved from [Link]

-

Mi, W., Chen, H., Zhu, D., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633–2636. [Link]

-

Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]

- Physicochemical profiling of drug candidates using Capillary-based techniques. (2025, August 10).

-

Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). arXiv.org. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Nuvisan. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Estimation of Melting Points of Organics. (2018, May 15). PubMed. Retrieved from [Link]

- Application of Machine Learning in Predicting Molecular Properties. (2022). Scholarly Review Journal.

-

Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. (2008, January 10). Industrial & Engineering Chemistry Research. [Link]

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). Organic Process Research & Development. [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). Science Ready. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Aldehyde. (2026, February 20). Encyclopædia Britannica. Retrieved from [Link]

- Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. (n.d.).

-

3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. (2020, September 3). Journal of Chemical & Engineering Data. [Link]

-

Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). ACS Omega.

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. [Link]

-

3-bromo-5-nitrobenzaldehyde. (2025, May 20). ChemBase. Retrieved from [Link]

- Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (n.d.). PMC.

- 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure.

-

Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

-

Comparing melting points of substituted benzaldehydes. (2020, September 13). Chemistry Stack Exchange. Retrieved from [Link]

-

2-bromo-5-methyl-4-nitrobenzaldehyde. (n.d.). AbacipharmTech. Retrieved from [Link]

-

4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved from [Link]

-

3-Bromobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]

- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 6. pacelabs.com [pacelabs.com]

- 7. pharmtech.com [pharmtech.com]

- 8. veeprho.com [veeprho.com]

- 9. evitachem.com [evitachem.com]

- 10. prescouter.com [prescouter.com]

- 11. criver.com [criver.com]

- 12. curiaglobal.com [curiaglobal.com]

- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 16. scienceready.com.au [scienceready.com.au]

- 17. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 18. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. chemsynthesis.com [chemsynthesis.com]

- 21. 4-BROMO-3-NITRO-BENZALDEHYDE | 163596-75-6 [chemicalbook.com]

- 22. adpharmachem.com [adpharmachem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. resolvemass.ca [resolvemass.ca]

- 27. improvedpharma.com [improvedpharma.com]

Mechanism of Formation for 2-Bromo-5-methyl-4-nitrobenzaldehyde: A Technical Guide

Executive Summary

In modern drug development and materials science, highly functionalized aromatic building blocks are critical for synthesizing complex molecular architectures. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 1805032-48-7) is a premier tetrasubstituted benzene derivative that integrates three distinct, highly reactive functional handles: an electrophilic aldehyde, a reducible nitro group, and a cross-coupling-ready bromo substituent [[1]]().

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality behind the formation of this molecule. We will explore the two primary synthetic pathways—electrophilic aromatic nitration and regioselective bromination—analyzing the competing electronic directing effects that dictate regiocontrol, and providing field-proven, self-validating protocols for laboratory execution.

Structural & Electronic Profiling: The Battle of Directing Groups

Synthesizing a tetrasubstituted aromatic ring requires precise exploitation of Electrophilic Aromatic Substitution (EAS) principles 2. The formation of 2-bromo-5-methyl-4-nitrobenzaldehyde is governed by the push-pull dynamics of its substituents:

-

Aldehyde (-CHO): Strongly electron-withdrawing; deactivates the ring and directs incoming electrophiles to the meta positions 3.

-

Nitro (-NO₂): Extremely electron-withdrawing; severely deactivates the ring and directs meta [[4]]().

-

Bromo (-Br): Mildly deactivating via inductive effects, but directs ortho/para via resonance.

-

Methyl (-CH₃): The sole activating group; donates electron density via hyperconjugation and dictates ortho/para regioselectivity.

Understanding these vectors is critical because the final functionalization step relies entirely on the dominant activating power of the methyl group to overcome the severe deactivation imposed by the formyl and nitro groups 5.

Primary Synthetic Route: Electrophilic Aromatic Nitration

The most direct industrial approach involves the nitration of 2-bromo-5-methylbenzaldehyde 6.

Mechanism & Causality

In this substrate, the C5-methyl group is the primary activating moiety. It directs electrophilic attack to the ortho positions (C4 and C6). However, the C6 position is sterically hindered by the adjacent bulky formyl (-CHO) group at C1. Consequently, the nitronium ion ( NO2+ ) preferentially attacks the sterically accessible C4 position. The reaction proceeds via a resonance-stabilized Wheland intermediate (σ-complex), followed by rapid deprotonation to restore aromaticity 5.

Figure 1: Mechanism of electrophilic aromatic nitration via the nitronium ion and Wheland intermediate.

Self-Validating Protocol: Nitration Workflow

-

Electrophile Generation: Charge a dry, glass-lined reactor with concentrated H2SO4 (5.0 volumes) and cool to 0 °C. The sulfuric acid acts as a catalyst to protonate HNO3 , driving dehydration to form the active NO2+ electrophile [[7]]().

-

Substrate Addition: Dissolve 2-bromo-5-methylbenzaldehyde (1.0 eq) in the acid. Causality Check: The temperature must be strictly maintained below 5 °C. Elevated temperatures will cause the nitric acid to oxidize the delicate aldehyde group into a carboxylic acid, ruining the yield.

-

Reaction & IPC (In-Process Control): Slowly add fuming HNO3 (1.1 eq). Stir at 0–5 °C for 2 hours. The system is self-validating: monitor the disappearance of the starting material via HPLC. A clean conversion to a single major peak confirms regioselective C4-nitration.

-

Quench & Isolation: Pour the mixture over vigorously stirred crushed ice. The sudden dilution quenches the nitronium ion and forces the highly insoluble nitro-aromatic product to precipitate. Filter, wash with cold water until pH neutral, and dry.

Alternative Synthetic Route: Regioselective Bromination

When starting from 3-methyl-4-nitrobenzaldehyde , the synthetic logic flips. Here, we must introduce the bromine atom to a ring that is severely deactivated by both a formyl and a nitro group.

Mechanism & IUPAC Nomenclature Shift

Standard bromination ( Br2/FeBr3 ) fails on highly deactivated rings 8. To overcome this, N-bromosuccinimide (NBS) in concentrated sulfuric acid is utilized. The strong acid decomposes NBS to generate a highly reactive bromine cation ( Br+ ) 9.

The C3-methyl group directs the Br+ to the ortho positions (C2 and C6). Because C2 is wedged between the methyl and formyl groups, steric hindrance dictates that electrophilic attack occurs exclusively at C6. Nomenclature Note: The resulting molecule is 6-bromo-3-methyl-4-nitrobenzaldehyde. However, IUPAC rules require numbering to provide the lowest possible locant set. Renumbering the ring starting from the aldehyde (C1) towards the bromine yields 2-bromo-5-methyl-4-nitrobenzaldehyde (locants 1,2,4,5 vs 1,3,4,6).

Figure 2: NBS/H2SO4 mediated bromination of highly deactivated 3-methyl-4-nitrobenzaldehyde.

Self-Validating Protocol: Bromination Workflow

-

Preparation: Charge a reactor with 3-methyl-4-nitrobenzaldehyde (1.0 eq) and concentrated H2SO4 (6.0 volumes). Stir until fully dissolved.

-

Reagent Addition: Add NBS (1.2 eq) in small portions. Causality Check: The use of H2SO4 is non-negotiable; milder acids will not sufficiently polarize NBS to brominate a ring containing two meta-directing deactivators 10.

-

Reaction & IPC: Heat to 60 °C for 1.5–3 hours. The reaction visually self-validates: the deep color of the activated bromine complex gradually dissipates into a stable pale suspension as the Br+ is consumed.

-

Quench & Isolation: Cool to room temperature, pour over crushed ice, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 to neutralize residual acid, dry over Na2SO4 , and concentrate.

Comparative Analysis of Synthetic Routes

To aid process chemists in route selection, the quantitative and qualitative data for both pathways are summarized below:

| Parameter | Route 1: Nitration | Route 2: Bromination |

| Starting Material | 2-Bromo-5-methylbenzaldehyde | 3-Methyl-4-nitrobenzaldehyde |

| Key Reagents | Fuming HNO3 , Conc. H2SO4 | NBS, Conc. H2SO4 |

| Active Electrophile | Nitronium Ion ( NO2+ ) | Bromine Cation ( Br+ ) |

| Regiocontrol Mechanism | C5-Methyl activates C4 | C3-Methyl activates C6 |

| Typical Yield Range | 75 – 85% | 80 – 92% |

| Reaction Time / Temp | 2 – 4 hours / 0–5 °C | 1.5 – 3 hours / 60 °C |

| Primary Process Hazard | Exothermic runaway, aldehyde oxidation | Corrosive acid disposal, NBS handling |

Downstream Applications in Drug Development

The strategic placement of functional groups on 2-bromo-5-methyl-4-nitrobenzaldehyde makes it a highly sought-after intermediate [[6]]():

-

Cross-Coupling: The C2-bromo handle is primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to build extended biaryl systems 1.

-

Heterocycle Synthesis: The nitro group can be selectively reduced to an aniline (e.g., using SnCl2 or Pd/C with H2 ). The proximity of the resulting amine to the reactive aldehyde enables rapid condensation into indoles, quinolines, or complex multi-cyclic pharmaceutical scaffolds 1.

References

-

Organic-Chemistry.org. "Bromination of Deactivated Aromatics: A Simple and Efficient Method."[Link]

-

AskFilo. "Explain the nitration of benzaldehyde."[Link]

-

Mustansiriyah University. "Chemistry of Benzene: Electrophilic Aromatic Substitution."[Link]

-

National Center for Biotechnology Information (PMC). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution."[Link]

-

The Journal of Organic Chemistry (ACS). "Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects."[Link]

-

Chemistry LibreTexts. "Substituent Effects in Electrophilic Substitutions."[Link]

Sources

- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profiling of 2-Bromo-5-methyl-4-nitrobenzaldehyde: A Technical Guide to UV-Vis Absorption and Electronic Transitions

Executive Summary

For researchers and drug development professionals, the precise spectroscopic characterization of aromatic building blocks is a non-negotiable prerequisite for downstream synthesis and assay development. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 159730-72-0) is a highly functionalized precursor utilized in metal-catalyzed cross-coupling and heterocyclic synthesis. Because it integrates four distinct functional groups—an aldehyde, a nitro group, a methyl group, and a bromine atom—on a single benzene core, its ultraviolet-visible (UV-Vis) absorption spectrum is highly complex.

This whitepaper deconstructs the electronic transition pathways of this molecule, provides a self-validating experimental workflow for high-fidelity spectral acquisition, and explains the causality behind its unique photophysical behavior.

Molecular Architecture and Electronic Transitions

To interpret the UV-Vis spectrum of 2-Bromo-5-methyl-4-nitrobenzaldehyde, we must first map the logical relationships of its substituent electronic effects. The molecule features a competitive electron-withdrawing system: the aldehyde (-CHO) at C1 and the nitro (-NO₂) group at C4 are para to each other. Both act as strong electron acceptors, pulling electron density away from the aromatic ring. Conversely, the methyl group (-CH₃) at C5 acts as a weak electron donor via hyperconjugation, while the bromine atom (-Br) at C2 provides a heavy-atom auxochromic effect.

Logical relationship of substituent electronic effects on the central benzene chromophore.

The Causality of Spectral Bands

Theoretical computations utilizing MS-CASPT2/CASSCF methodologies on nitrobenzaldehydes dictate that the absorption spectrum is dominated by three distinct transition families .

-

The n → π Transition (Low Energy, Weak):* Originating from the non-bonding lone pairs on the oxygen atoms of the -NO₂ and -CHO groups, this transition requires the least energy. However, because it is symmetry-forbidden (Laporte rule), it presents as a weak band in the near-UV/visible boundary.

-

The Localized π → π Transition (Intermediate Energy, Moderate):* This excitation occurs strictly within the arene function. The presence of the bromine atom causes a bathochromic (red) shift relative to unsubstituted benzene due to the expansion of the conjugated π-system.

-

The Charge Transfer π → π Transition (High Energy, Strong):* This is a highly allowed transition involving the movement of electron density from the benzene ring into the anti-bonding orbitals of the nitro and aldehyde groups.

Electronic transition pathways from the ground state (S0) to excited singlet states.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the UV-Vis spectrum of 2-Bromo-5-methyl-4-nitrobenzaldehyde in a polar aprotic solvent.

| Transition Type | Expected Wavelength (λ_max) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Molecular Origin / Causality |

| π → π (Charge Transfer) | 255 - 265 nm | ~10,000 - 15,000 | Allowed transition; electron migration from the aromatic core to the -NO₂ / -CHO acceptors. |

| π → π (Arene) | 305 - 315 nm | ~1,000 - 2,000 | Localized ring excitation; bathochromically shifted by the -Br heavy atom effect. |

| n → π | 350 - 365 nm | < 200 | Symmetry-forbidden transition from oxygen lone pairs to the π anti-bonding orbital. |

High-Fidelity Experimental Workflow

To ensure scientific integrity, the acquisition of the UV-Vis spectrum must be treated as a self-validating system. Simply placing a cuvette in a spectrophotometer is insufficient; the protocol must actively rule out artifacts such as solvent cutoff interference, Rayleigh scattering, and photobleaching.

Step-by-step experimental workflow for high-fidelity UV-Vis spectral acquisition.

Step-by-Step Methodology

-

Solvent Selection and Validation:

-

Action: Select HPLC-grade Acetonitrile (UV cutoff ~190 nm). Run a dual-beam baseline correction using two matched quartz cuvettes filled only with the solvent.

-

Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the polar excited states (solvatochromism) without engaging in hydrogen bonding that could mask the delicate n → π* band. Baseline correction mathematically subtracts any trace solvent absorbance.

-

-

Stock Solution Formulation:

-

Action: Weigh exactly 2.44 mg of 2-Bromo-5-methyl-4-nitrobenzaldehyde (MW = 244.04 g/mol ) and dissolve in 10.0 mL of acetonitrile to yield a 1.0 mM stock. Sonicate in a water bath for 2 minutes.

-

Causality: Sonication guarantees the absolute dissolution of the crystalline lattice. Micro-particulates left in suspension will cause Rayleigh scattering, artificially inflating the baseline absorbance at lower wavelengths.

-

-

Serial Dilution (The Self-Validating Step):

-

Action: Prepare a working dilution series of 5 µM, 10 µM, 20 µM, and 40 µM.

-

Causality: Acquiring spectra across a concentration gradient ensures the system strictly obeys the Beer-Lambert Law. If the absorbance vs. concentration plot deviates from linearity, it immediately flags artifacts such as molecular aggregation (excimer formation) or detector saturation.

-

-

Spectral Acquisition:

-

Action: Set the spectrophotometer bandwidth to 1.0 nm. Program the scan to run from 500 nm down to 200 nm .

-

Causality: Scanning from low energy (visible) to high energy (UV) is a critical best practice. It minimizes the total high-energy UV dose the sample receives before the critical 250 nm band is measured, thereby mitigating the risk of photo-degradation during the scan.

-

Mechanistic Insights: Photostability and Structural Nuance

A critical distinction must be made regarding the photochemistry of this specific molecule. Literature extensively documents that ortho-nitrobenzaldehydes undergo an ultrafast, irreversible phototautomerization into a ketene intermediate upon UV irradiation, making them highly photolabile .

However, in 2-Bromo-5-methyl-4-nitrobenzaldehyde , the nitro group (C4) is positioned para to the aldehyde group (C1).

-

The Causality of Stability: Because the -NO₂ and -CHO groups are spatially separated across the ring, the γ-hydrogen abstraction required for the classic ortho-nitrobenzaldehyde phototautomerization is sterically impossible.

-

Practical Implication: This structural nuance grants the molecule a significantly higher degree of photostability during UV-Vis acquisition compared to its ortho isomers, ensuring that the acquired spectrum represents the ground-state molecule rather than a transient photoproduct.

Furthermore, the inclusion of the bromine atom at the C2 position introduces a pronounced heavy atom effect . The large, polarizable electron cloud of bromine facilitates spin-orbit coupling. While this primarily enhances intersystem crossing (ISC) to triplet states (relevant for fluorescence/phosphorescence studies), in the UV-Vis absorption domain, it serves to broaden the absorption bands and induce a slight bathochromic shift relative to non-halogenated analogs.

References

-

Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13(10), 4269-4278. Available at:[Link]

-

Leyva, V., Corral, I., Schmierer, T., Heinz, B., Feixas, F., Migani, A., Blancafort, L., & González, L. (2008). "Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study." The Journal of Physical Chemistry A, 112(23), 5046-5053. Available at:[Link]

Application Note: A Guide to Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methyl-4-nitrobenzaldehyde

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 2-Bromo-5-methyl-4-nitrobenzaldehyde, a challenging electron-deficient substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common hurdles associated with this class of compounds.

Introduction: The Power and Challenge of Biaryl Synthesis

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, as these structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics.[3][4] The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most powerful methods for constructing these linkages, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1][2] The reaction's popularity stems from its operational simplicity, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[5]

However, the substrate scope is not without its challenges. Aryl halides bearing strong electron-withdrawing groups, such as the nitro (-NO₂) and aldehyde (-CHO) groups present in 2-Bromo-5-methyl-4-nitrobenzaldehyde, can be particularly recalcitrant. These substituents significantly alter the electronic properties of the aromatic ring, making the crucial initial step of the catalytic cycle—oxidative addition—more difficult. This guide provides the necessary framework to understand and successfully execute the coupling of this demanding substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide.[1][7] This is often the rate-determining step, particularly for electron-deficient substrates where the electron density at the carbon center is reduced.

-

Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[6] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[8][9][10] The choice of base is therefore critical for the reaction's success.[5][11]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: Strategy for an Electron-Deficient Substrate

The strong electron-withdrawing nature of the nitro and aldehyde groups in 2-Bromo-5-methyl-4-nitrobenzaldehyde necessitates careful selection of reaction components to favor the oxidative addition step and ensure efficient catalysis.

Catalyst and Ligand Selection: The Key to Reactivity

For challenging, electron-poor aryl bromides, standard catalysts like Pd(PPh₃)₄ may prove insufficient. The use of more electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands, is highly recommended.[12] These ligands stabilize the Pd(0) center, promoting oxidative addition and accelerating the overall catalytic turnover.[1] The choice of ligand can be critical and often requires screening.[13][14]

-

Recommended Ligands:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand for a broad range of Suzuki couplings.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent choice, often showing complementary reactivity to XPhos.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high activity in coupling sterically hindered substrates.

-

-

Recommended Palladium Pre-catalysts:

-

Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable precursor that is reduced in situ to the active Pd(0) species.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often used in combination with a specific ligand.

-

Base and Solvent System

The base plays a dual role: it activates the boronic acid for transmetalation and influences the overall reaction environment.[5][8][9] For deactivated substrates, a moderately strong base is often required. The solvent must be capable of dissolving all components and is typically a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

-

Recommended Bases:

-

Potassium Carbonate (K₂CO₃): A widely used, cost-effective choice.

-

Cesium Carbonate (Cs₂CO₃): Often provides superior results for difficult couplings due to its higher solubility and the effect of the cesium cation.[15]

-

Potassium Phosphate (K₃PO₄): A strong base that can be effective when others fail.

-

-

Recommended Solvent Systems:

-

1,4-Dioxane / Water

-

Toluene / Water

-

N,N-Dimethylformamide (DMF)

-

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-Bromo-5-methyl-4-nitrobenzaldehyde with a generic arylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-5-methyl-4-nitrobenzaldehyde | 244.04 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |

| XPhos | 476.67 | 0.04 | 0.04 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water (degassed) | - | 1 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 mmol, 244 mg), the arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol, 652 mg).

-

Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.04 mmol, 19.1 mg). Add these solids to the reaction flask.

-

Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to side reactions, such as the homocoupling of the boronic acid.[1]

-

Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The mixture should be stirred vigorously.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Confirm the identity and purity of the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Troubleshooting

A smooth experimental workflow is essential for reproducible results.

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid. | 1. Ensure thorough degassing.2. Switch to a stronger base (e.g., K₃PO₄).3. Increase temperature (up to reflux).4. Use fresh, high-purity boronic acid. Check for protodeborylation.[1] |

| Dehalogenation of Starting Material | Presence of water/protons and active catalyst. This is a known side reaction.[1] | Minimize water content if possible, although some water is needed. Ensure the inert atmosphere is maintained. A change in ligand may sometimes suppress this pathway. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[1] | Improve the degassing procedure. Use fresh, high-purity solvents. |

| Formation of Impurities | The nitro or aldehyde group may undergo side reactions under basic or heated conditions. | Consider milder bases (e.g., K₂CO₃) or lower temperatures if the desired reaction proceeds. Protecting the aldehyde group may be an option in complex cases. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-5-methyl-4-nitrobenzaldehyde presents a synthetic challenge due to the electronic deactivation imparted by the nitro and aldehyde functionalities. However, by employing modern catalytic systems featuring electron-rich, bulky phosphine ligands such as XPhos, in conjunction with appropriate bases and solvents, this transformation can be achieved in high yield. Careful attention to experimental setup, particularly rigorous exclusion of oxygen, is critical to minimizing side reactions and ensuring a successful outcome. The protocols and insights provided herein offer a robust starting point for researchers engaged in the synthesis of complex biaryl molecules derived from this and similar challenging substrates.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.Net.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.

- Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides. (2008, October 16). PubMed.

- (PDF) Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. (n.d.). Academia.edu.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.

- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. (2012, July 27). ACS Publications.

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications.

- Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (n.d.). PMC.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.

- Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. (n.d.). Organic Chemistry Portal.

- Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (n.d.). Journal of Medicinal and Chemical Sciences.

- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012, April 5). The Journal of Organic Chemistry.

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.

- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate.

- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). RSC Publishing.

- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). SpringerLink.

- Suzuki reaction. (n.d.). Wikipedia.

- Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. (2023, January 22). Chemistry LibreTexts.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. (n.d.). PMC.

- Process for preparing biaryl compounds. (n.d.). Google Patents.

- Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. (2019, April 3). ACS Publications.

- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). Semantic Scholar.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. news-medical.net [news-medical.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Reductive Amination Strategies for 2-Bromo-5-methyl-4-nitrobenzaldehyde

Introduction: The Strategic Importance of 2-Bromo-5-methyl-4-nitrobenzaldehyde

2-Bromo-5-methyl-4-nitrobenzaldehyde is a highly versatile trifunctional aromatic building block, prized in medicinal chemistry and materials science for the orthogonal reactivity of its substituents.[1][2] The aldehyde group serves as a reactive handle for condensation and derivatization, the bromo substituent is ideal for metal-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening pathways to complex heterocyclic systems.[1]

Among the most critical transformations of this substrate is reductive amination. This powerful and efficient one-pot reaction converts the aldehyde functionality into a diverse array of secondary and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and biologically active compounds.[3][4][5][6] This guide provides a detailed exploration of the mechanistic underpinnings, practical protocols, and troubleshooting strategies for the successful reductive amination of 2-Bromo-5-methyl-4-nitrobenzaldehyde, enabling researchers to leverage its synthetic potential with confidence.

Pillar 1: Mechanistic Insights – The "Why" Behind the Reaction

Reductive amination is fundamentally a two-stage process occurring in a single pot: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by its immediate reduction to the corresponding amine.[7][8][9][10]

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. This dehydration step is the rate-limiting step and is typically catalyzed by mild acid.

-

In-Situ Reduction: A carefully selected reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion as it is formed.

The choice of reaction conditions, particularly pH, is critical. A mildly acidic environment (typically pH 4-6) is optimal as it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.[8][11] However, excessively acidic conditions (pH < 4) will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[8]

Caption: The two-stage mechanism of reductive amination.

Pillar 2: Field-Proven Protocols and Reagent Selection

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid reducing the starting aldehyde, which would lead to the formation of 2-bromo-5-methyl-4-nitrobenzyl alcohol as a major byproduct.[11] For this specific substrate, where the nitro group must be preserved, catalytic hydrogenation is generally unsuitable as common catalysts (e.g., Pd/C) would also reduce the nitro group.[1]

Recommended Reducing Agents

| Reducing Agent | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminiums over aldehydes.[9][11][12] Tolerates mild acid. Excellent for one-pot procedures. Works well in chlorinated solvents.[12] | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective.[8][13] Stable at the acidic pH required for imine formation.[8][14] | Highly toxic (potential for HCN gas release, especially at lower pH).[14] |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective. Can readily reduce the starting aldehyde.[8][11][15] Best used in a two-step procedure where the imine is formed first.[16] |

Protocol 1: Synthesis of N-Benzyl-1-(2-bromo-5-methyl-4-nitrophenyl)methanamine using Sodium Triacetoxyborohydride

This protocol details the reaction with a primary amine and is considered the most reliable method for this transformation.

Materials and Reagents:

-

2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 eq)

-